molecular formula C10H4N2S3 B12513855 4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

Cat. No.: B12513855
M. Wt: 248.4 g/mol
InChI Key: YLKKIBOMGQAGGA-UHFFFAOYSA-N
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Description

4,10,13-trithia-3,5-diazatetracyclo[103002,607,11]pentadeca-1(12),2,5,7(11),8,14-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene typically involves multi-step organic reactions. One common approach includes the reaction of a diacyl-2,3,5,6-tetraoxypiperazine derivative with a strong acid and a nitrate source at elevated temperatures. The reaction product is then precipitated by cooling and purified through washing with methanol and/or sodium bicarbonate, followed by simmering in nitric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can be reduced under specific conditions to form amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles employed.

Scientific Research Applications

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with specific proteins, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10,13-trithia-3,5-diazatetracyclo[103002,607,11]pentadeca-1(12),2,5,7(11),8,14-hexaene is unique due to its incorporation of both sulfur and nitrogen atoms within a tetracyclic framework

Properties

Molecular Formula

C10H4N2S3

Molecular Weight

248.4 g/mol

IUPAC Name

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

InChI

InChI=1S/C10H4N2S3/c1-3-13-9-5(1)7-8(12-15-11-7)6-2-4-14-10(6)9/h1-4H

InChI Key

YLKKIBOMGQAGGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C3=NSN=C3C4=C2SC=C4

Origin of Product

United States

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